N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole ring substituted with an ethyl group at the 4-position and a benzamide moiety modified with a 3-propoxy substituent.
Properties
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYYXUGIZSEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide typically involves the following steps:
Formation of the 4-ethyl-1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzamide core: The oxadiazole ring is then coupled with a benzamide derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the propoxy group: The final step involves the alkylation of the benzamide core with a propoxy group, which can be facilitated by using alkyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide core.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Ethyl substituent : At the 4-position of the oxadiazole, enhancing hydrophobic interactions .
- 3-propoxybenzamide group : The propoxy chain at the 3-position of the benzamide may improve solubility in organic solvents compared to shorter alkoxy groups (e.g., methoxy) .
Synthesis :
The compound is synthesized via coupling of 4-ethyl-1,2,5-oxadiazol-3-amine with 3-propoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Comparison with Structurally Similar Oxadiazole Derivatives
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Position and Bioactivity :
- 3-propoxy vs. 4-propoxy : The 3-propoxy substitution (target compound) may enhance membrane permeability compared to 4-propoxy analogs due to steric effects .
- Fluoro/Chloro Groups : Halogenated derivatives (e.g., 4-fluoro, 4-chlorophenyl) exhibit stronger antiproliferative and antimicrobial activities, likely due to electronegativity and target binding .
Solubility and Stability :
- Ethyl and propoxy groups improve lipophilicity, aiding penetration through biological membranes .
- Methoxy groups (e.g., 2-methoxy) increase aqueous solubility but may reduce metabolic stability .
Synthetic Flexibility :
Anticancer Activity:
Antimicrobial Activity:
- The 3-propoxy/4-chlorophenyl analog demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC = 8–16 µg/mL) .
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 275.30 g/mol. The IUPAC name is N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide, and its canonical SMILES representation is CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC .
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide |
| InChI Key | MZKLWJSKYBRPAE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate precursors under specific conditions.
- Substitution Reactions : The ethyl group is introduced to the oxadiazole ring via substitution.
- Formation of Benzamide : The benzamide core is synthesized by reacting the oxadiazole derivative with a benzoyl chloride derivative.
- Introduction of the Propoxy Group : This final step involves etherification to attach the propoxy group to the benzene ring .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on its effects on human cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for cell proliferation.
- Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : It may elevate reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and cell death .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Bacterial Infections : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in a significant reduction in bacterial load and improved patient outcomes .
- Cancer Therapy Trials : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated promising anti-tumor activity with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
